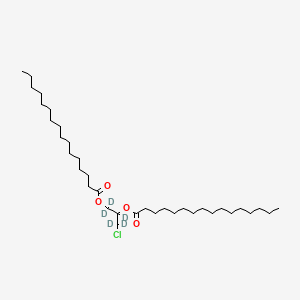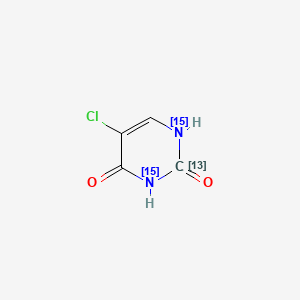
5-Chlorouracil-15N2,13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chlorouracil-15N2,13C (5-CU-15N2,13C) is an isotopically labeled form of 5-chlorouracil (5-CU), a widely used chemical compound in scientific research. It is used in a variety of applications due to its unique properties, such as its ability to be labeled with nitrogen-15 and carbon-13 isotopes. Its use in scientific research has been well documented and its advantages and limitations for laboratory experiments are well known.
Wissenschaftliche Forschungsanwendungen
5-Chlorouracil-15N2,13C-15N2,13C is used in a variety of scientific research applications, including metabolic studies, protein synthesis studies, and structural studies. It has been used to study the metabolism of 5-Chlorouracil-15N2,13C in humans, and to study the effects of 5-Chlorouracil-15N2,13C on protein synthesis. Additionally, it has been used to study the structure of proteins and other biological molecules.
Wirkmechanismus
The mechanism of action of 5-Chlorouracil-15N2,13C-15N2,13C is not fully understood. It is believed that the 15N2 and 13C isotopes interact with the 5-Chlorouracil-15N2,13C molecule, altering its structure and affecting its metabolism. This altered structure is thought to be responsible for the unique properties of 5-Chlorouracil-15N2,13C-15N2,13C, including its ability to be used in metabolic studies and protein synthesis studies.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chlorouracil-15N2,13C-15N2,13C are not fully understood. However, it is known that it has antimetabolic and antitumor properties, and has been used in studies of cancer and other diseases. Additionally, it has been used in studies of the metabolism of 5-Chlorouracil-15N2,13C in humans, and has been found to have a wide range of effects on proteins and other biological molecules.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Chlorouracil-15N2,13C-15N2,13C in laboratory experiments include its cost-effectiveness, its stability, and its ability to be labeled with nitrogen-15 and carbon-13 isotopes. Additionally, its use in metabolic studies and protein synthesis studies has been well documented. However, there are some limitations to its use in laboratory experiments, including its lack of toxicity and its limited availability.
Zukünftige Richtungen
The future directions for 5-Chlorouracil-15N2,13C-15N2,13C are numerous. It has potential applications in the development of new drugs, as well as in the study of metabolic pathways and protein synthesis. Additionally, its use in structural studies of proteins and other biological molecules could lead to a better understanding of the structure and function of these molecules. Finally, its use in metabolic studies of 5-Chlorouracil-15N2,13C could lead to the development of new treatments for cancer and other diseases.
Synthesemethoden
The synthesis of 5-Chlorouracil-15N2,13C-15N2,13C is a simple and cost-effective process. It involves the reaction of 5-Chlorouracil-15N2,13C with 15N2 and 13C in an inert atmosphere. The reaction is carried out at room temperature, and the product is isolated by column chromatography. The resulting compound is a stable, crystalline solid with a purity of greater than 99%.
Eigenschaften
IUPAC Name |
5-chloro-(213C,1,3-15N2)1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i4+1,6+1,7+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTBZKVVGZNMJR-XZQGXACKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)[15NH][13C](=O)[15NH]1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

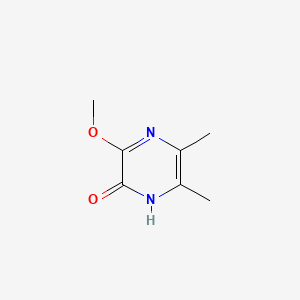
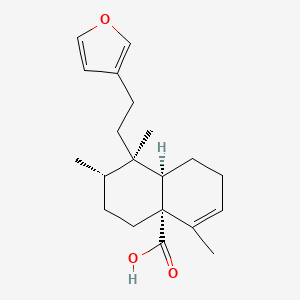
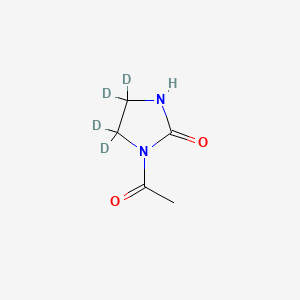
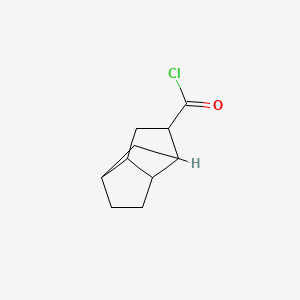
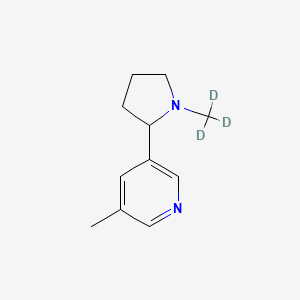
![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2](/img/structure/B563364.png)
![2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2](/img/structure/B563365.png)
![N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol](/img/structure/B563366.png)
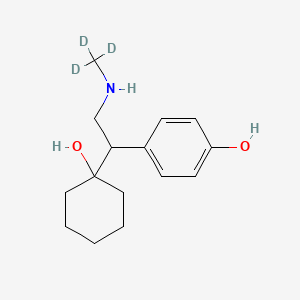
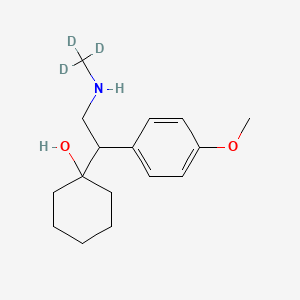
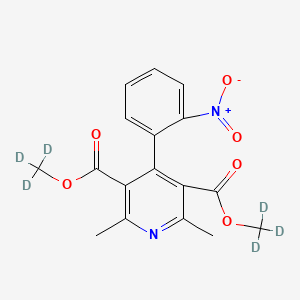
![3-Bromo-s-triazolo[3,4-a]phthalazine](/img/structure/B563371.png)

